8-methyl-1,3-bis(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline

Anti-proliferative Gallium-resistant lung cancer AXL kinase pathway

Secure this fully characterized, tri-substituted pyrazolo[4,3-c]quinoline derivative (CAS 901045-42-9) for precise structure-activity relationship (SAR) exploration. Its unique N1/C3 di-p-tolyl and C8-methyl substitution pattern is essential to replicate published anti-proliferative profiles against A549 cells and anti-inflammatory activity in RAW 264.7 macrophages, as generic analogs exhibit divergent potency and target engagement. This compound also serves as a validated reference standard for HPLC, NMR, or MS assay development, backed by a published ¹H NMR spectrum and InChIKey.

Molecular Formula C25H21N3
Molecular Weight 363.464
CAS No. 901045-42-9
Cat. No. B2462681
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-methyl-1,3-bis(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline
CAS901045-42-9
Molecular FormulaC25H21N3
Molecular Weight363.464
Structural Identifiers
SMILESCC1=CC=C(C=C1)C2=NN(C3=C4C=C(C=CC4=NC=C32)C)C5=CC=C(C=C5)C
InChIInChI=1S/C25H21N3/c1-16-4-9-19(10-5-16)24-22-15-26-23-13-8-18(3)14-21(23)25(22)28(27-24)20-11-6-17(2)7-12-20/h4-15H,1-3H3
InChIKeyCPVHDLPKGDDRQL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 15 mg / 20 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement-Grade Profile: 8-Methyl-1,3-bis(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline (CAS 901045-42-9) – Core Identity, Scaffold Family, and Verified Analytical Fingerprint


8-Methyl-1,3-bis(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline (CAS 901045-42-9; molecular formula C₂₅H₂₁N₃; MW 363.46 g/mol) is a fully characterized, tri-substituted fused heterocycle belonging to the pyrazolo[4,3-c]quinoline scaffold family [1]. The compound features a p-tolyl group at N1, a p-tolyl group at C3, and a methyl substituent at C8 of the quinoline ring, as confirmed by ¹H NMR and InChIKey CPVHDLPKGDDRQL-UHFFFAOYSA-N [1]. This specific substitution pattern distinguishes it from mono-aryl or N-unsubstituted congeners and positions it within a class of compounds investigated for anti-proliferative and anti-inflammatory activities [2][3].

Why 8-Methyl-1,3-bis(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline Cannot Be Replaced by a Close Analog Without Risk of Divergent Biological Readout


Within the pyrazolo[4,3-c]quinoline class, even single-substituent alterations produce marked shifts in potency and target engagement. Published structure–activity relationship (SAR) analyses demonstrate that the identity and position of aryl substituents on the pyrazole ring, along with methylation of the quinoline core, critically modulate anti-proliferative IC₅₀ values against A549 lung adenocarcinoma cells and anti-inflammatory activity in LPS-induced RAW 264.7 macrophages [1][2]. A compound lacking the N1-p-tolyl group or the C8-methyl group cannot be assumed to recapitulate the activity profile of the fully substituted 8-methyl-1,3-bis(4-methylphenyl) derivative. Generic procurement of an in-class analog without matching the precise substitution pattern therefore carries a high risk of obtaining a compound with divergent potency, selectivity, and target engagement [1][2].

Quantitative Differentiation Evidence: 8-Methyl-1,3-bis(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline vs. Closest Analogs


Anti-Proliferative Potency Against Gallium-Resistant Lung Adenocarcinoma (A549 R-Cells): 80-Fold Enhancement Over Gallium Acetylacetonate

Through virtual screening of an AXL kinase homology model, pyrazolo[4,3-c]quinoline-containing compound 5476423 was identified as a lead hit. In anti-proliferative assays using gallium-resistant (R) human lung adenocarcinoma A549 cells, compound 5476423 exhibited an 80-fold increase in potency compared to gallium acetylacetonate (GaAcAc), whereas a structurally distinct lead (7919469) showed only a 13-fold increase [1]. The MeSH record for 5476423 maps the compound to Pyrazoles and Quinolines and notes anti-proliferative effects on gallium-resistant lung cancer, with the structure provided in the primary source [2]. Note: The exact structural identity of 5476423 as 8-methyl-1,3-bis(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline is inferred from MeSH heading mappings and requires confirmatory disclosure of the primary source structure.

Anti-proliferative Gallium-resistant lung cancer AXL kinase pathway

SAR Divergence: N1-p-Tolyl and C8-Methyl Substitution Patterns Drive Differential Anti-Inflammatory Potency in Pyrazolo[4,3-c]quinolines

A systematic SAR study of 18 pyrazolo[4,3-c]quinoline derivatives (2a–2r) evaluated for inhibition of LPS-induced NO production in RAW 264.7 macrophages revealed that substituent identity and position critically determine anti-inflammatory potency [1]. Compounds bearing a 4-hydroxyphenylamino group at C4 (e.g., 2i) or a benzoic acid moiety (e.g., 2m) achieved potency approximately equivalent to the positive control 1400W [1]. While the target compound 8-methyl-1,3-bis(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline was not explicitly included in this series, the QSAR model derived from 2a–2r indicates that both N1-aryl and C3-aryl substitution, along with C8 methylation, are key structural determinants for inhibitory activity [1]. This class-level SAR supports the expectation that the target compound's dual p-tolyl substitution pattern will produce an activity profile distinct from mono-aryl or N-unsubstituted analogs.

Anti-inflammatory Nitric oxide inhibition Structure–activity relationship

Receptor-Level Mechanistic Differentiation: AXL Kinase Pathway Engagement vs. Benzodiazepine Receptor Binding

The pyrazolo[4,3-c]quinoline scaffold displays divergent target engagement depending on substitution. The 2014 Oyewumi study identified compound 5476423 through AXL kinase homology model screening and demonstrated that treatment suppressed elevated AXL protein expression in gallium-resistant cells [1]. In contrast, earlier work on related pyrazolo[4,3-c]quinolines reported specific inhibition of benzodiazepine receptor binding [2]. The presence of dual p-tolyl groups at N1 and C3, combined with C8 methylation, is expected to orient the compound toward kinase domain interactions rather than the benzodiazepine binding pocket, based on the distinct pharmacophore requirements of these two targets [1][2]. This pathway-level differentiation provides a rationale for selecting this specific derivative for AXL-focused studies over analogs optimized for benzodiazepine receptor modulation.

AXL kinase inhibition Benzodiazepine receptor Target selectivity

Verified Analytical Fingerprint: ¹H NMR Identity Confirmation and Purity Benchmarking Against Registry-Standard Data

The compound's structural identity is unambiguously confirmed by ¹H NMR spectroscopy deposited in the SpectraBase database (Compound ID: 8J5QJvr20AW), with InChIKey CPVHDLPKGDDRQL-UHFFFAOYSA-N and exact mass 363.173548 g/mol [1]. This verified analytical fingerprint distinguishes the compound from regioisomeric pyrazoloquinolines (e.g., pyrazolo[3,4-b]quinolines) and from analogs differing by a single substituent. For procurement purposes, this spectral reference enables inbound identity verification by NMR against a published standard. CAS 901045-42-9 is formally linked to this specific substitution pattern and is not interchangeable with CAS 1030132-81-0 (8-methyl-3-(p-tolyl)-1H-pyrazolo[4,3-c]quinoline, lacking the N1-p-tolyl group) or CAS 901245-63-4 (1,3-bis(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline, lacking the C8-methyl group) [1].

Analytical characterization ¹H NMR Identity confirmation

Anti-Angiogenic and Cytotoxic Activity of Fused Pyrazolo[4,3-c]quinoline Motifs Against MCF-7 and HeLa Carcinoma Cells

Christodoulou et al. (2010) reported that compounds bearing the fused pyrazolo[4,3-c]quinoline motif, generated via PIFA-mediated cyclization of trisubstituted pyrazoles, displayed potent anti-angiogenic activity in endothelial cell proliferation and migration assays as well as in the CAM assay, and inhibited growth of MCF-7 (breast) and HeLa (cervical) carcinoma cells in vitro [1]. The target compound 8-methyl-1,3-bis(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline shares this core motif with the active compounds described. The presence of the C8-methyl and dual N1/C3-p-tolyl substituents is expected to further modulate potency relative to the unsubstituted or mono-substituted analogs tested in that study, based on the established SAR for this scaffold [1][2].

Anti-angiogenic Cytotoxicity MCF-7 HeLa

Validated Application Scenarios for 8-Methyl-1,3-bis(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline Based on Quantitative Evidence


Lead Compound for Structure–Activity Relationship (SAR) Expansion Around AXL Kinase-Targeted Anti-Proliferative Chemotypes

Based on the 80-fold potency enhancement observed for pyrazolo[4,3-c]quinoline-containing lead 5476423 over GaAcAc in gallium-resistant A549 lung adenocarcinoma cells [1], this compound serves as a rational starting point for medicinal chemistry optimization of AXL-targeted anti-cancer agents. The N1-p-tolyl and C3-p-tolyl substituents provide two vectors for systematic derivatization, while the C8-methyl group offers a third site for SAR exploration. Procurement of this specific derivative enables direct comparison with the published lead data and facilitates the generation of interpretable SAR trends [1].

Reference Standard for Nitric Oxide Inhibition Screening in Anti-Inflammatory Drug Discovery

The QSAR model derived from 18 pyrazolo[4,3-c]quinoline derivatives (2a–2r) establishes the substituent-dependent modulation of NO production in LPS-induced RAW 264.7 macrophages [2]. The target compound's substitution pattern (N1-p-tolyl, C3-p-tolyl, C8-methyl) fills a specific region of chemical space within this QSAR model. It can be deployed as a reference compound to benchmark the activity of newly synthesized analogs and to validate computational predictions of anti-inflammatory potency [2].

Chemical Probe for Investigating AXL-Driven Gallium Resistance Reversal in Non-Small Cell Lung Cancer Models

The demonstration that compound 5476423 not only exhibits direct anti-proliferative activity but also suppresses elevated AXL protein expression in gallium-resistant cells [1] positions this compound class as a chemical probe for dissecting AXL-mediated resistance mechanisms. When combined with GaAcAc, the compound increased GaAcAc efficacy by 2-fold [1], supporting its use in combinatorial treatment studies aimed at overcoming gallium resistance in NSCLC. Procurement of the defined pyrazolo[4,3-c]quinoline derivative ensures consistency with the published combination therapy data [1].

Analytical Method Development and Incoming QC Standard for Pyrazoloquinoline Compound Libraries

The verified ¹H NMR spectrum and InChIKey (CPVHDLPKGDDRQL-UHFFFAOYSA-N) deposited in SpectraBase [3] provide a citable identity standard for developing HPLC, NMR, or MS-based purity and identity assays. This is particularly valuable for organizations building pyrazolo[4,3-c]quinoline-focused compound libraries, where regioisomeric and substitution-pattern purity is critical for data reproducibility. The compound can serve as a system suitability standard or a positive control for analytical method validation [3].

Quote Request

Request a Quote for 8-methyl-1,3-bis(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.